molecular formula C18H32O4 B1203090 Methyl 9,10-12,3-diepoxystearate CAS No. 3012-69-9

Methyl 9,10-12,3-diepoxystearate

Cat. No.: B1203090
CAS No.: 3012-69-9
M. Wt: 312.4 g/mol
InChI Key: LAIUZQCFIABNDP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9,10-12,13-Diepoxyoctadecanoate plays a crucial role in biochemical reactions due to its epoxide groups, which are highly reactive. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols. This interaction is essential for the detoxification of epoxide-containing compounds in the body . Additionally, 9,10-12,13-Diepoxyoctadecanoate can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .

Cellular Effects

9,10-12,13-Diepoxyoctadecanoate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate signaling pathways related to oxidative stress and inflammation . It also affects the expression of genes involved in detoxification and metabolic processes . Furthermore, 9,10-12,13-Diepoxyoctadecanoate can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 9,10-12,13-Diepoxyoctadecanoate involves its interaction with various biomolecules. At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as epoxide hydrolases . This inhibition can lead to the accumulation of epoxide intermediates, which can have various biological effects. Additionally, 9,10-12,13-Diepoxyoctadecanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in detoxification, metabolism, and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-12,13-Diepoxyoctadecanoate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products can have different biological activities compared to the parent compound. Long-term studies have shown that 9,10-12,13-Diepoxyoctadecanoate can have sustained effects on cellular function, including prolonged activation of stress response pathways and changes in metabolic enzyme activity .

Dosage Effects in Animal Models

The effects of 9,10-12,13-Diepoxyoctadecanoate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress . At high doses, 9,10-12,13-Diepoxyoctadecanoate can be toxic and cause adverse effects, including liver damage and inflammation . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .

Metabolic Pathways

9,10-12,13-Diepoxyoctadecanoate is involved in several metabolic pathways. It is metabolized by epoxide hydrolases to form diols, which are further processed by other metabolic enzymes . This compound can also affect metabolic flux by modulating the activity of key enzymes in lipid metabolism . Additionally, 9,10-12,13-Diepoxyoctadecanoate can influence the levels of various metabolites, including those involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, 9,10-12,13-Diepoxyoctadecanoate is transported and distributed by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, 9,10-12,13-Diepoxyoctadecanoate can be transported into the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The distribution of this compound can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of 9,10-12,13-Diepoxyoctadecanoate is critical for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, 9,10-12,13-Diepoxyoctadecanoate can accumulate in the endoplasmic reticulum, where it modulates the activity of enzymes involved in lipid metabolism . The localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUZQCFIABNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952532
Record name 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-69-9
Record name 9,10:12,13-Diepoxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3012-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9,10-12,3-diepoxystearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diepoxylinoleic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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